(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate
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Overview
Description
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both chloro and fluorosulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 2-chlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acids .
Scientific Research Applications
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an ester.
4-Chloro-2-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an ester linkage
Uniqueness
(2-Chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate is unique due to the combination of chloro and fluorosulfonyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
23379-12-6 |
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Molecular Formula |
C13H7Cl2FO4S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C13H7Cl2FO4S/c14-10-4-2-1-3-9(10)13(17)20-12-6-5-8(7-11(12)15)21(16,18)19/h1-7H |
InChI Key |
CSUKFNMHEFUCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl |
Origin of Product |
United States |
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